N-methyl-4-(methylsulfanyl)aniline
Overview
Description
N-methyl-4-(methylsulfanyl)aniline is a chemical compound with the molecular formula C8H11NS . It is used in various applications and is available for purchase from several suppliers .
Synthesis Analysis
The synthesis of N-methyl-4-(methylsulfanyl)aniline can be achieved through the methylation of anilines. This process involves the use of methanol as a methylating agent . The reaction follows first-order kinetics with respect to aniline and has an activation energy of 7.3 kcal/mol . Another method involves the use of a catalyst such as copper or a chromium catalyst .Molecular Structure Analysis
The molecular structure of N-methyl-4-(methylsulfanyl)aniline is similar to that of other aniline derivatives. The molecule consists of a benzene ring with an amine group (NH2) and a methylsulfanyl group (CH3S) attached to it . The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
N-methyl-4-(methylsulfanyl)aniline can undergo various chemical reactions. For instance, it can participate in hydrogen autotransfer reactions, which involve the dehydrogenation of methanol to form a more reactive aldehyde or ketone . This reaction is catalyzed by cyclometalated ruthenium complexes .Physical And Chemical Properties Analysis
N-methyl-4-(methylsulfanyl)aniline has a molecular weight of 153.24 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 272.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has a molar refractivity of 48.0±0.3 cm3 .Scientific Research Applications
Nonlinear Optical Materials
N-methyl-4-(methylsulfanyl)aniline (abbreviated as MSA) has been investigated for its nonlinear optical (NLO) properties. Organic single crystals of MSA have been grown using the slow solvent evaporation (SSE) method. These crystals exhibit second-order hyperpolarizability, making them relevant for optoelectronic devices . The overlap of π-orbitals in MSA leads to delocalization of intermolecular charge distribution, resulting in enhanced electronic NLO polarization response. The strong delocalization of p-electrons contributes to its high optical nonlinearity.
Thermal Stability Enhancement
In combination with other compounds, MSA has been studied for its impact on thermal stability. For instance, the influence of N-methyl-4-nitroaniline (MNA) on the thermal stability of nitrocellulose (NC) was investigated. The MNA/NC composite demonstrated improved thermal stability compared to pure NC . This finding suggests that MSA-containing compounds could enhance the thermal properties of other materials.
Safety and Hazards
N-methyl-4-(methylsulfanyl)aniline is considered hazardous. Exposure to high concentrations of this substance may cause irritation of the respiratory tract, nose, and eyes. Prolonged contact with skin may cause dermatitis and other skin problems . It is also considered combustible and toxic if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
N-methyl-4-methylsulfanylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSBCDNQBNCKGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544750 | |
Record name | N-Methyl-4-(methylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(methylsulfanyl)aniline | |
CAS RN |
58259-33-9 | |
Record name | N-Methyl-4-(methylsulfanyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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